4-[(4-Methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide
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Overview
Description
4-[(4-Methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide is a synthetic organic compound characterized by its unique thiazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide typically involves multiple steps:
Formation of the Thiazinane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinane ring. This can be achieved through the reaction of a suitable amine with a thioether under acidic or basic conditions.
Introduction of Substituents: The methoxy and propoxy groups are introduced via nucleophilic substitution reactions. These reactions often require the use of alkyl halides and a strong base to facilitate the substitution.
Oxidation: The final step involves the oxidation of the thiazinane ring to introduce the 1-oxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide group back to the thiazinane ring.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2, SOCl2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazinane derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-Methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with various biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Studies focus on optimizing its structure to enhance its efficacy and reduce toxicity.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-[(4-Methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiazinane ring and the 1-oxide group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide: Lacks the propoxy group, which may affect its reactivity and biological activity.
4-[(4-Propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide: Lacks the methoxy group, potentially altering its chemical properties.
2,3-Dimethyl-1,4-thiazinane 1-oxide: A simpler structure that serves as a core scaffold for more complex derivatives.
Uniqueness
The presence of both methoxy and propoxy groups in 4-[(4-Methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide provides a unique combination of electronic and steric effects. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
4-[(4-methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-5-9-21-17-11-15(6-7-16(17)20-4)12-18-8-10-22(19)14(3)13(18)2/h6-7,11,13-14H,5,8-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFGPRHVNIKKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)CN2CCS(=O)C(C2C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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